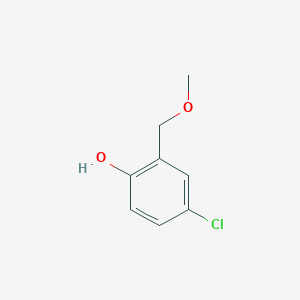
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenoxy and hydroxyethyl groups in its structure suggests that it may have unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetyl chloride to form 2-(2,3-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions may include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the dichlorophenoxy group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could introduce new functional groups into the aromatic ring.
科学的研究の応用
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmacologically active compounds.
Industry: Possible applications in the development of agrochemicals or materials science.
作用機序
The mechanism of action of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(2,3-Dichlorophenoxy)acetic acid
- 2-(2,3-Dichlorophenoxy)-N-methylacetamide
Comparison
Compared to similar compounds, 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have unique properties due to the presence of the hydroxyethyl group. This group can influence its solubility, reactivity, and biological activity. The specific positioning of the chlorine atoms on the phenoxy ring can also affect its chemical behavior and interactions with biological targets.
特性
CAS番号 |
87762-15-0 |
|---|---|
分子式 |
C10H11Cl2NO3 |
分子量 |
264.10 g/mol |
IUPAC名 |
2-(2,3-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-7-2-1-3-8(10(7)12)16-6-9(15)13-4-5-14/h1-3,14H,4-6H2,(H,13,15) |
InChIキー |
PBXWRUFAWITLBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
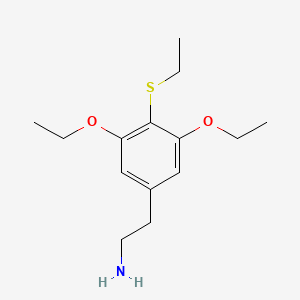
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)



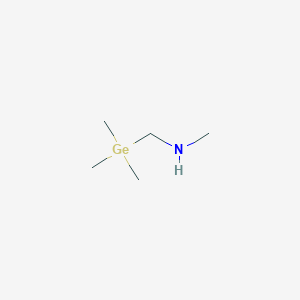
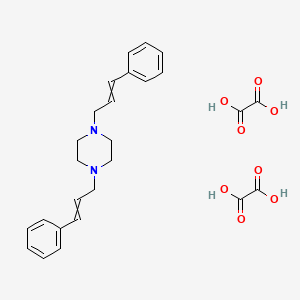
![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
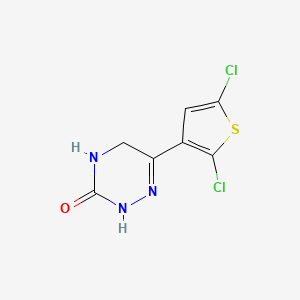
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
